3,7-Diaminophenothiazin-5-ium
Overview
Description
. It is a strongly metachromatic dye, useful for staining acid mucopolysaccharides and as a common nuclear stain. It is also used for the demonstration of Nissl substance in nerve cells of the central nervous system .
Preparation Methods
The synthesis of 3,7-diaminophenothiazin-5-ium involves the stepwise reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate . Industrial production methods include the preparation of 3,7-bis(dimethylamino)-phenothiazin-5-ium chloride or bromide, which involves converting 3,7-bis(dimethylamino)-phenothiazin-5-ium bromide to its chloride form and purifying it by crystallization from an aqueous solution of hydrochloric acid .
Chemical Reactions Analysis
3,7-Diaminophenothiazin-5-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include secondary amines and phenothiazin-5-ium tetraiodide hydrate . Major products formed from these reactions include unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides .
Scientific Research Applications
3,7-Diaminophenothiazin-5-ium has a wide range of scientific research applications. It is used in photodynamic therapy as a photosensitizer due to its singlet oxygen generating efficiencies and polarity characteristics . It is also employed in the regeneration of NAD+ from NADH by irradiating thionine, which is incorporated into sol-gel sensor materials for continuous monitoring of glutamate . Additionally, it is used in the photocatalytic degradation of dyes and in the kinetics of hydrogen evolution by synthesized nanocomposites .
Mechanism of Action
The mechanism of action of 3,7-diaminophenothiazin-5-ium involves its electronic and molecular structure, which has been studied using density functional theory and multi-reference configuration interaction . The compound’s effects are exerted through its singlet and triplet states, which are of π→π* and n→π* character . These states are involved in the generation of singlet oxygen and other reactive oxygen species, which are crucial for its applications in photodynamic therapy .
Comparison with Similar Compounds
3,7-Diaminophenothiazin-5-ium is similar to other phenothiazine derivatives, such as methylene blue and other 3,7-bis(dimethylamino)-phenothiazin-5-ium compounds . it is unique in its strong metachromatic properties and its specific applications in staining and photodynamic therapy . Other similar compounds include unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides, which have been prepared by stepwise reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate .
Properties
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHZUHVSERGLNW-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999693, DTXSID601307427 | |
Record name | 7-Amino-3H-phenothiazin-3-iminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-Diaminophenothiazin-5-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26754-93-8, 78338-22-4 | |
Record name | Thionine cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thionin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078338224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-3H-phenothiazin-3-iminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-Diaminophenothiazin-5-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIONINE CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFV7T4334 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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